molecular formula C9H13NO B13170083 1-(Azetidin-3-yl)hex-4-yn-1-one

1-(Azetidin-3-yl)hex-4-yn-1-one

Cat. No.: B13170083
M. Wt: 151.21 g/mol
InChI Key: SWRYNPDXUGIWIL-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)hex-4-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO It is characterized by the presence of an azetidine ring, a hexynyl chain, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)hex-4-yn-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)hex-4-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)hex-4-yn-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)hex-4-yn-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and hexynyl chain contribute to its binding affinity and reactivity. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)hex-4-yn-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(azetidin-3-yl)hex-4-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-5-9(11)8-6-10-7-8/h8,10H,4-7H2,1H3

InChI Key

SWRYNPDXUGIWIL-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(=O)C1CNC1

Origin of Product

United States

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